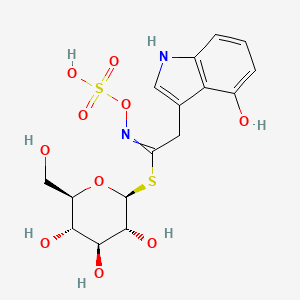4-Hydroxyglucobrassicin
CAS No.:
Cat. No.: VC1573087
Molecular Formula: C16H20N2O10S2
Molecular Weight: 464.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H20N2O10S2 |
|---|---|
| Molecular Weight | 464.5 g/mol |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate |
| Standard InChI | InChI=1S/C16H20N2O10S2/c19-6-10-13(21)14(22)15(23)16(27-10)29-11(18-28-30(24,25)26)4-7-5-17-8-2-1-3-9(20)12(7)8/h1-3,5,10,13-17,19-23H,4,6H2,(H,24,25,26)/t10-,13-,14+,15-,16+/m1/s1 |
| Standard InChI Key | CSMYCLLHRFFFLG-IRHMCKRBSA-N |
| Isomeric SMILES | C1=CC2=C(C(=C1)O)C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
| Canonical SMILES | C1=CC2=C(C(=C1)O)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
Introduction
Chemical Identity and Properties
4-Hydroxyglucobrassicin is an indolylmethylglucosinolic acid that is structurally defined as glucobrassicin bearing a hydroxyl substituent at position 4 on the indole ring. It is classified as both an indolyl carbohydrate and an indolylmethylglucosinolic acid, functionally related to glucobrassicin. Chemically, it exists as a conjugate acid of 4-hydroxyglucobrassicin(1-) .
Chemical Nomenclature and Identification
The compound is registered under the Chemical Abstracts Service (CAS) registry number 83327-20-2. In scientific literature, it is recognized by several synonyms including 4-Ohimg, 4-Hydroxyglucobrassin, 4-hydroxy-3-indolylmethylglucosinolate, and 4-hydroxyindol-3-ylmethylglucosinolate . In some research publications, it is abbreviated as 4OHGBS, though per the user's requirements, we will use the full name throughout this report .
Molecular Structure and Properties
4-Hydroxyglucobrassicin possesses the molecular formula C₁₆H₂₀N₂O₁₀S₂ with a molecular weight of 464.46 g/mol . The structural composition features a glucose moiety, a sulfate group, and the characteristic indole ring with a hydroxyl group at the 4-position. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 4-Hydroxyglucobrassicin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₁₀S₂ | |
| Molecular Weight | 464.46 g/mol | |
| CAS Number | 83327-20-2 | |
| MDL Number | MFCD28339371 | |
| Physical State | Solid | |
| Structural Class | Indolylmethylglucosinolate |
Biosynthesis and Natural Occurrence
4-Hydroxyglucobrassicin belongs to the indole glucosinolate subclass of glucosinolates, which are naturally occurring compounds found predominantly in cruciferous plants (Brassicaceae family).
Natural Distribution
4-Hydroxyglucobrassicin is found in various cruciferous vegetables, similar to its parent compound glucobrassicin, which occurs in cabbages, broccoli, mustards, and woad . The concentration of 4-hydroxyglucobrassicin varies across different Brassica species and is influenced by plant tissue type, growth conditions, and developmental stage.
Analytical Methods for Detection and Quantification
The analysis of 4-hydroxyglucobrassicin presents specific challenges due to its structural characteristics and stability considerations.
Chromatographic and Spectroscopic Techniques
High-performance liquid chromatography coupled with mass spectrometry (HILIC-MS/MS) has been effectively employed for the quantification of 4-hydroxyglucobrassicin. Table 2 presents the analytical parameters for 4-hydroxyglucobrassicin detection using this method.
Table 2: HILIC-MS/MS Parameters for 4-Hydroxyglucobrassicin Analysis
Alternative analytical approaches include the use of Synergi Fusion C18-based columns, which have been found effective for the retention and separation of intact glucosinolates including 4-hydroxyglucobrassicin without requiring desulfation or ion-pairing steps .
Analytical Challenges and Considerations
4-Hydroxyglucobrassicin presents specific analytical challenges. Method validation studies have shown that while most glucosinolates demonstrate satisfactory inter-day and intra-day precision, 4-hydroxyglucobrassicin is an exception . The compound has been reported to yield low recoveries ranging from 41% to 46% across various spiked concentration levels .
The primary factor affecting the recovery of 4-hydroxyglucobrassicin is its thermal instability. The presence of a hydroxyl functional group on the indole ring significantly influences the compound's stability when subjected to heat treatment, which is commonly employed during sample preparation to inactivate myrosinase enzymes . This thermolability necessitates specific considerations during analytical procedures to ensure accurate quantification.
Stability and Degradation
The stability profile of 4-hydroxyglucobrassicin is a critical consideration for both analytical procedures and understanding its biological fate.
Thermal Degradation
4-Hydroxyglucobrassicin exhibits notable thermal degradation, particularly during sample treatment procedures that involve heating at 70°C to prevent myrosinase-mediated glucosinolate breakdown . Among the indole glucosinolates tested (including glucobrassicin, 4-methoxyglucobrassicin, and neoglucobrassicin), 4-hydroxyglucobrassicin uniquely yielded low recovery values, which is attributed to the presence of the hydroxyl functional group .
Processing Effects and Bioavailability
The concentration and bioavailability of glucosinolates, including 4-hydroxyglucobrassicin, can be significantly affected by food processing methods.
Impact of Food Processing
Food processing methods have varying impacts on glucosinolate content. Among common processing methods (boiling, blanching, steaming), steaming has been identified as most favorable for preserving glucosinolates . Given the thermal sensitivity of 4-hydroxyglucobrassicin, it is likely particularly vulnerable to processing-induced losses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume